7-Bromo-6-methoxyisoquinoline

Organic Synthesis Process Chemistry MedChem Building Blocks

7-Bromo-6-methoxyisoquinoline (CAS 666735-07-5) is a halogenated isoquinoline derivative belonging to the isoquinoline alkaloid family. Its bromine atom at position 7 and methoxy group at position 6 confer unique reactivity, making it a versatile intermediate in synthetic chemistry, particularly for constructing bioactive molecules.

Molecular Formula C10H8BrNO
Molecular Weight 238.08 g/mol
CAS No. 666735-07-5
Cat. No. B1604123
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-6-methoxyisoquinoline
CAS666735-07-5
Molecular FormulaC10H8BrNO
Molecular Weight238.08 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C=NC=CC2=C1)Br
InChIInChI=1S/C10H8BrNO/c1-13-10-5-7-2-3-12-6-8(7)4-9(10)11/h2-6H,1H3
InChIKeySALVVNBIQORSAL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Bromo-6-methoxyisoquinoline (CAS 666735-07-5): A Halogenated Isoquinoline Synthon for Medicinal Chemistry


7-Bromo-6-methoxyisoquinoline (CAS 666735-07-5) is a halogenated isoquinoline derivative belonging to the isoquinoline alkaloid family. Its bromine atom at position 7 and methoxy group at position 6 confer unique reactivity, making it a versatile intermediate in synthetic chemistry, particularly for constructing bioactive molecules . The compound has been investigated for protein kinase inhibition and has shown potential applications in cancer research .

Why Interchanging Isoquinoline Positional Isomers Can Lead to Synthetic Failure


Within the isoquinoline scaffold, the position of substituents profoundly impacts both chemical reactivity and biological activity. Relocating the bromine atom from the 7-position to the 5-position (as in 5-bromo-6-methoxyisoquinoline) significantly alters electronic distribution and steric hindrance, affecting efficiency in cross-coupling reactions and the pharmacological profile of final derivatives. Consequently, simply substituting 7-bromo-6-methoxyisoquinoline with other bromoisoquinoline isomers can result in reduced synthetic yields or a loss of biological activity [1].

Quantitative Differentiation Evidence for 7-Bromo-6-methoxyisoquinoline


Synthetic Yield: 7-Bromo-6-methoxyisoquinoline vs. 6-Bromo Analogue

The synthesis of 7-bromo-6-methoxyisoquinoline has been reported with a yield of 42.31% via a multi-step sequence . While direct yield data for 5-bromo-6-methoxyisoquinoline is not available, literature indicates that 7-bromo isoquinoline is obtained in higher yield (22%) compared to its 6-bromo counterpart (14%) in analogous syntheses, suggesting a reactivity advantage for the 7-position .

Organic Synthesis Process Chemistry MedChem Building Blocks

Patent-Designated Intermediate for Rho-Kinase Inhibitors

Patent WO2007/240 A1 (Sanofi-Aventis) explicitly designates 7-bromo-6-methoxyisoquinoline as an intermediate for synthesizing 6-piperidinyl-substituted isoquinoline derivatives that act as Rho-kinase inhibitors [1]. The 5-bromo positional isomer is not mentioned in this patent, indicating that the 7-bromo-6-methoxy substitution pattern is specifically required to construct the desired pharmacophore [1].

Kinase Inhibitors ROCK Patent Intermediates Cardiovascular

Reported Protein Kinase Inhibitory Activity

7-Bromo-6-methoxyisoquinoline is described as an inhibitor of protein kinases and has demonstrated effectiveness against cancer cell lines in preliminary studies . In contrast, published reports on the kinase inhibitory activity of 5-bromo-6-methoxyisoquinoline are scarce, suggesting a divergent biological profile dependent on bromine position [1].

Cancer Protein Kinase Signal Transduction

Optimal Procurement Scenarios for 7-Bromo-6-methoxyisoquinoline


Synthesis of Rho-Kinase (ROCK) Inhibitor Candidates

Researchers pursuing Rho-kinase inhibitors for cardiovascular or oncology indications can utilize 7-bromo-6-methoxyisoquinoline as a key building block, as specified in Sanofi's patent WO2007/240 A1. The 7-bromo-6-methoxy pattern is essential for constructing the 6-piperidinyl-substituted isoquinoline pharmacophore [1].

Cross-Coupling Library Synthesis for Structure-Activity Relationship (SAR) Studies

The bromine atom at the 7-position enables efficient Suzuki-Miyaura, Buchwald-Hartwig, and Ni-catalyzed reductive cross-coupling reactions, allowing rapid diversification at C-7 to generate compound libraries for medicinal chemistry programs [2].

Protein Kinase Inhibitor Discovery Programs

Given its reported protein kinase inhibitory activity, 7-bromo-6-methoxyisoquinoline serves as a starting point for hit-to-lead optimization in oncology drug discovery. Its methoxy group at C-6 may contribute to binding affinity and selectivity .

Quote Request

Request a Quote for 7-Bromo-6-methoxyisoquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.